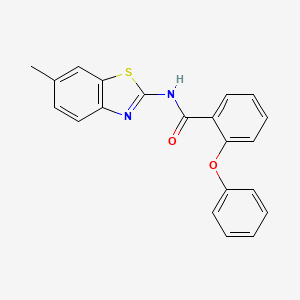

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information available on the synthesis of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide”, there are related studies on the synthesis of benzothiazole derivatives . For instance, a study describes the synthesis of 2-substituted benzothiazoles from N-benzoyl- and N-Boc-protected amino acids, using molecular iodine as a catalyst . Another study mentions the cyclization of unsymmetrical thioureas to afford N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2 (3H)-imine compounds .Applications De Recherche Scientifique

Pharmacological Evaluation and Drug Development

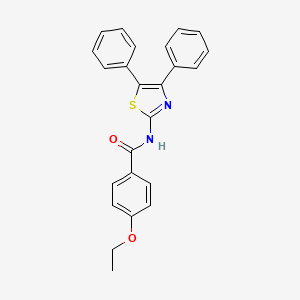

Novel 4-thiazolidinone derivatives, including those related to benzothiazole scaffolds, have been designed, synthesized, and evaluated for their pharmacological properties. These compounds, including structures akin to N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, have shown considerable anticonvulsant activity and potential as benzodiazepine receptor agonists without impairing learning and memory, indicating their potential application in neurological conditions (Faizi et al., 2017).

Antitumor and Anticancer Activity

Benzothiazole derivatives have been explored for their antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles and their N-acetylated forms have undergone metabolic conversion to explore their role in anticancer activity. These studies have shown selective growth inhibitory properties against human cancer cell lines, particularly in breast cancer, highlighting the compound's potential in cancer treatment (Kashiyama et al., 1999).

Environmental Studies and Toxicology

Research on environmental phenolic and xenobiotic heterocyclic aromatic compounds, including benzothiazoles, has assessed their accumulation in human adipose tissue. Such studies are crucial for understanding the environmental impact and potential toxicity of these compounds, which can inform safety regulations and environmental protection efforts (Wang, Asimakopoulos, & Kannan, 2015).

Mécanisme D'action

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. Without knowing the specific target of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide”, it’s difficult to determine which pathways it might affect .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Without this information, it’s difficult to predict the effects of "this compound" .

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-14-11-12-17-19(13-14)26-21(22-17)23-20(24)16-9-5-6-10-18(16)25-15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNCPCGMZTZWEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)

![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)

![(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/no-structure.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)

![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)

![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)

![Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2964882.png)

![N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2964886.png)